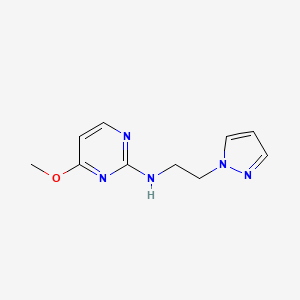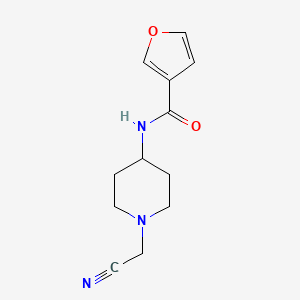
n-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a piperidine moiety, with a cyanomethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, primary amines from reduction, and various substituted piperidine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, including opioid receptors, which may contribute to its analgesic effects . Additionally, the furan ring can interact with enzymes and proteins, leading to its antibacterial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives and piperidine-based compounds, such as:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
Uniqueness
N-(1-(Cyanomethyl)piperidin-4-yl)furan-3-carboxamide is unique due to the presence of both a furan ring and a piperidine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-[1-(cyanomethyl)piperidin-4-yl]furan-3-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c13-4-7-15-5-1-11(2-6-15)14-12(16)10-3-8-17-9-10/h3,8-9,11H,1-2,5-7H2,(H,14,16) |
Clave InChI |
FJDIKWIGFGTFMS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)C2=COC=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)
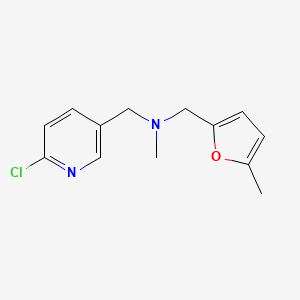

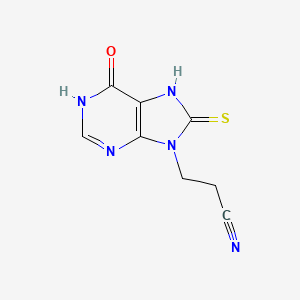
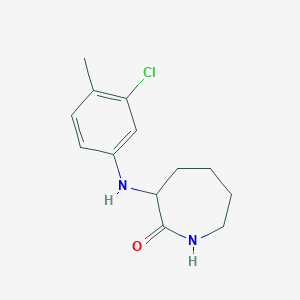
![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)
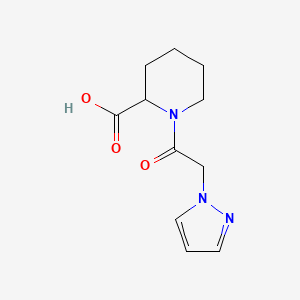
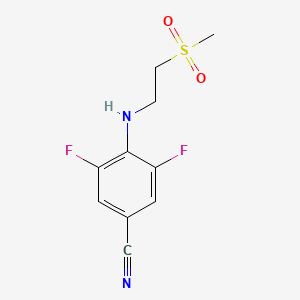

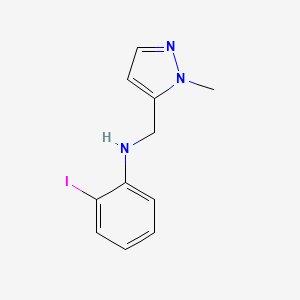
![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)

